![molecular formula C24H42N4O8 B1529194 Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate CAS No. 1629904-92-2](/img/structure/B1529194.png)
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate
Vue d'ensemble
Description
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate, or TDBH, is a novel compound with a wide range of applications in scientific research. It is a type of diaza-bicyclo-octane (DBO) derivative, which is a class of compounds that contain two nitrogen atoms in a ring structure. TDBH is a highly stable compound, and its unique structure makes it ideal for use in a variety of scientific and laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
The synthesis of compounds related to Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate involves complex intramolecular reactions and structural characterization. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with a similar structure, was synthesized via intramolecular lactonization reaction from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt. This process was detailed with the use of 1H NMR spectroscopy and high-resolution mass spectrometry for characterization, and its molecular structure was determined through single crystal X-ray diffraction analysis, revealing a monoclinic space group and a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring. This study highlights the complex structure and synthesis process of these compounds, providing a foundational understanding for further research applications (Moriguchi et al., 2014).
Catalytic Applications
The catalytic capabilities of 1,4-diazabicyclo[2.2.2]octane (DABCO)-related structures have been explored in various chemical reactions. For example, DABCO has been employed in the coupling of aldehydes and activated double bonds, demonstrating its utility in facilitating complex organic syntheses. This application underscores the versatility of DABCO-related compounds in catalyzing the synthesis of valuable chemical products, illustrating their potential in advancing synthetic methodologies (Hoffmann & Rabe, 1984).
Chiral Discrimination and Absolute Configuration Assignment
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate and related compounds have also been implicated in studies focused on chiral discrimination and the assignment of absolute configuration. Ternary ion-pair complexation utilizing structures similar to DABCO has been demonstrated as a versatile chiral solvating agent (CSA) for the enantiodiscrimination of carboxylic acids. This application is particularly significant in the context of asymmetric synthesis and the determination of stereochemical configurations, offering a novel approach for the precise determination of chiral molecules (Chaudhari & Suryaprakash, 2013).
Propriétés
IUPAC Name |
tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUWTMSXSLCERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2.CC(C)(C)OC(=O)N1CC2CCC1CN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





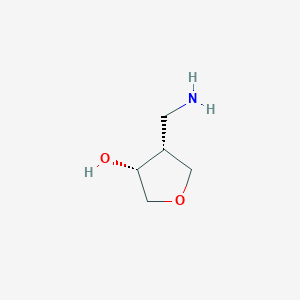
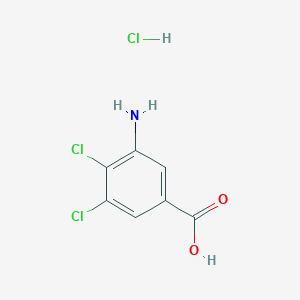
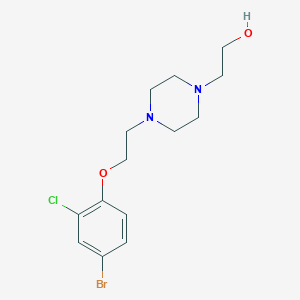
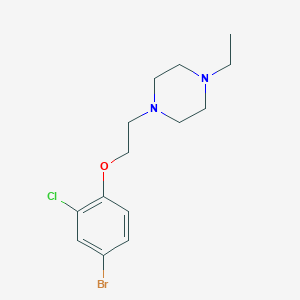
![tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)](/img/structure/B1529123.png)

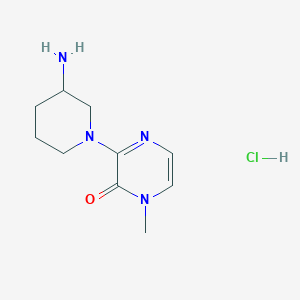



![5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride](/img/structure/B1529133.png)
